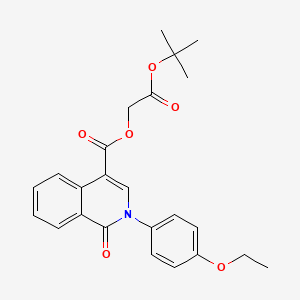
2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Tert-butoxy)-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25NO6, with a molecular weight of 423.465 g/mol. The structural characteristics include a dihydroisoquinoline core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO6 |
| Molecular Weight | 423.465 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that derivatives of dihydroisoquinoline exhibit promising anticancer activity. A study focused on the synthesis and evaluation of related compounds demonstrated that several analogues showed significant inhibitory effects on cancer cell lines, particularly esophageal squamous cell carcinoma (ESCC) lines. The most active compounds achieved IC50 values around 10 μM, indicating potential for further development in cancer therapeutics .
The proposed mechanism for the anticancer activity of the compound involves modulation of autophagy pathways. In vitro studies suggest that structural modifications to the isoquinoline scaffold can lead to enhanced antiproliferative effects, highlighting the importance of structure-activity relationships (SAR) in drug design .
Inhibitory Activity Against PARP Enzymes
Another significant aspect of this compound's biological profile is its inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes. Compounds structurally related to this compound have shown promising results in inhibiting PARP1 and PARP2, with some derivatives achieving over 80% inhibition at concentrations as low as 1 µM . This suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.
Study on Cancer Cell Lines
In a systematic study involving the synthesis of new analogues based on the 2-oxo-1,2-dihydroquinoline scaffold, researchers evaluated the compounds against various ESCC cell lines. The results indicated that modifications to the chemical structure significantly impacted biological activity and led to the identification of lead compounds for further investigation .
Comparative Analysis with Olaparib
A comparative analysis with Olaparib, an approved PARP inhibitor, revealed that some newly developed compounds exhibited superior pharmacokinetic properties and selectivity for PARP isoforms. This positions them as promising candidates for further preclinical development in oncology .
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of isoquinoline exhibit anticancer properties. The presence of the ethoxyphenyl group enhances the compound's ability to inhibit tumor growth in various cancer cell lines.
- A study demonstrated that compounds with similar structures showed significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
-
Neuroprotective Effects :
- Isoquinoline derivatives have been studied for their neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case studies have shown that compounds with similar functional groups can reduce oxidative stress in neuronal cells, indicating a pathway for therapeutic application .
- Antimicrobial Properties :
Organic Synthesis Applications
-
Synthetic Intermediates :
- This compound can be utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its reactive functional groups allow for various modifications, making it valuable in synthetic chemistry.
- For example, it can serve as a precursor for synthesizing other isoquinoline derivatives through nucleophilic substitution reactions or coupling reactions .
-
Building Block for Drug Development :
- Given its structural features, this compound can act as a building block in the synthesis of pharmaceuticals targeting specific biological pathways.
- Researchers are exploring its use in combinatorial chemistry to create libraries of compounds for high-throughput screening against various biological targets .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-5-29-17-12-10-16(11-13-17)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)30-15-21(26)31-24(2,3)4/h6-14H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWPVKJRUVSNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













